molecular formula C13H16BrN5O B12483295 N-(5-bromo-2-ethoxybenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine

N-(5-bromo-2-ethoxybenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine

Cat. No.: B12483295
M. Wt: 338.20 g/mol
InChI Key: ISVMGVHFMLNJJX-UHFFFAOYSA-N
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Description

N-[(5-BROMO-2-ETHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-BROMO-2-ETHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-bromo-2-ethoxybenzyl chloride and propargylamine.

    Formation of Intermediate: The reaction between 5-bromo-2-ethoxybenzyl chloride and propargylamine forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with sodium azide to form the tetrazole ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Automated Purification Systems: Employing automated purification systems to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-BROMO-2-ETHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azide derivatives or other substituted products.

Scientific Research Applications

N-[(5-BROMO-2-ETHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(5-BROMO-2-ETHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE involves:

    Molecular Targets: The compound may target specific enzymes or receptors in biological systems.

    Pathways Involved: It may interfere with metabolic pathways or signal transduction pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-BROMO-2-CHLOROPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE
  • N-[(5-BROMO-2-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE

Uniqueness

N-[(5-BROMO-2-ETHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of the ethoxy group, which may influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H16BrN5O

Molecular Weight

338.20 g/mol

IUPAC Name

N-[(5-bromo-2-ethoxyphenyl)methyl]-1-prop-2-enyltetrazol-5-amine

InChI

InChI=1S/C13H16BrN5O/c1-3-7-19-13(16-17-18-19)15-9-10-8-11(14)5-6-12(10)20-4-2/h3,5-6,8H,1,4,7,9H2,2H3,(H,15,16,18)

InChI Key

ISVMGVHFMLNJJX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CNC2=NN=NN2CC=C

Origin of Product

United States

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